molecular formula C22H19Cl3N4O B11987291 4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide CAS No. 324073-10-1

4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide

Cat. No.: B11987291
CAS No.: 324073-10-1
M. Wt: 461.8 g/mol
InChI Key: MORGDRJBAUNAKC-UHFFFAOYSA-N
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Description

4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Trichloroethyl Group: This step might involve the reaction of the benzamide with trichloroacetyl chloride in the presence of a base.

    Azo Coupling Reaction: The phenylazo group can be introduced via a diazotization reaction followed by azo coupling with aniline derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the azo linkage.

    Reduction: Reduction reactions could target the azo group, converting it to the corresponding amine.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Carboxylic acids, nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide would depend on its specific application:

    Molecular Targets: Could interact with enzymes, receptors, or other proteins.

    Pathways Involved: Might influence biochemical pathways related to its functional groups, such as those involving oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide: shares similarities with other azo compounds and benzamides.

    Azo Compounds: Known for their vivid colors and use in dyes.

    Benzamides: Often explored for their pharmacological properties.

Uniqueness

    Unique Structure: The combination of a trichloroethyl group with an azo linkage and a benzamide core makes this compound unique.

    Distinct Properties: Its specific chemical and physical properties, such as solubility, stability, and reactivity, distinguish it from other similar compounds.

Properties

CAS No.

324073-10-1

Molecular Formula

C22H19Cl3N4O

Molecular Weight

461.8 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide

InChI

InChI=1S/C22H19Cl3N4O/c1-15-7-9-16(10-8-15)20(30)27-21(22(23,24)25)26-17-11-13-19(14-12-17)29-28-18-5-3-2-4-6-18/h2-14,21,26H,1H3,(H,27,30)

InChI Key

MORGDRJBAUNAKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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